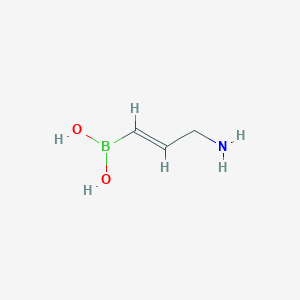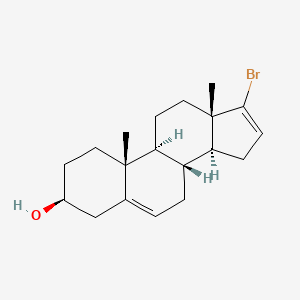
4-Bromo-2-(1-bromoethyl)-1-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(1-bromoethyl)-1-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine and chlorine atoms, making it a versatile intermediate in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-bromoethyl)-1-chlorobenzene typically involves the bromination of 2-(1-chloroethyl)benzene. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful temperature control and the use of a suitable solvent to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and optimized reaction conditions further enhances the yield and reduces the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(1-bromoethyl)-1-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
4-Bromo-2-(1-bromoethyl)-1-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(1-bromoethyl)-1-chlorobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-chlorotoluene
- 2-Bromo-4-chlorotoluene
- 4-Bromo-2-fluorotoluene
Uniqueness
4-Bromo-2-(1-bromoethyl)-1-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for the synthesis of a wide range of organic compounds.
Propiedades
Fórmula molecular |
C8H7Br2Cl |
|---|---|
Peso molecular |
298.40 g/mol |
Nombre IUPAC |
4-bromo-2-(1-bromoethyl)-1-chlorobenzene |
InChI |
InChI=1S/C8H7Br2Cl/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 |
Clave InChI |
ZDEWSHWDYLQOKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)Br)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride](/img/structure/B15296421.png)
![1lambda6-Thieno[3,2-c]pyridine-1,1-dione](/img/structure/B15296427.png)
![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)



![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)



![1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride](/img/structure/B15296487.png)
![3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)
![2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)
![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)
